2'-O-Monobutyryladenosine-3', 5'-cyclic Monophosphate Sodium Salt
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Overview
Description
“2’-O-Monobutyryladenosine-3’, 5’-cyclic Monophosphate Sodium Salt” is a compound used in various fields of research, including cancer research, neurology, and infectious disease research . It is an impurity of Bucladesine Sodium Salt (B689320), a cell-permeable cAMP analogue that activates cAMP dependent protein kinase (PKA) or the cAMP/PKA signaling pathway .
Physical And Chemical Properties Analysis
The compound is a powder and is soluble in water . It has a storage temperature of -20°C . More specific physical and chemical properties could not be retrieved from the search results.Scientific Research Applications
Synthesis and Chemical Properties
Recent literature emphasizes the significant efforts in the synthesis of nucleotides, including cyclic nucleotides like 2'-O-Monobutyryladenosine-3', 5'-cyclic Monophosphate Sodium Salt. Roy et al. (2016) provide a comprehensive review outlining the synthetic approaches for the preparation of nucleotides, highlighting the advancements in chemical synthesis techniques that are crucial for producing various nucleoside analogs, including cyclic nucleotides (Roy et al., 2016). This research is foundational for understanding the chemical properties and synthesis pathways that enable the production and application of cyclic nucleotide analogs in scientific research.
Cellular Signaling and Biological Effects
Cyclic AMP (cAMP) is a critical secondary messenger involved in numerous cellular processes. Studies have shown that cAMP and its analogs play vital roles in regulating cellular behaviors, such as cell growth, differentiation, and response to external stimuli. For instance, Willingham's research highlights the regulatory functions of cAMP on various measurable properties of cells in culture, indicating the molecule's broad regulatory functions across different cell types (Willingham, 1976). This underscores the importance of cyclic nucleotide analogs in modulating cellular activities and their potential in therapeutic applications.
Pharmacological Applications
The modulation of cAMP levels within cells has profound pharmacological implications. Prasad and Sinha (1976) review the effect of sodium butyrate, a compound known to increase intracellular levels of cAMP, on mammalian cells in culture. They discuss how sodium butyrate, through cAMP mediation, induces reversible changes in cell morphology, growth rate, and enzyme activities, which could have implications for the therapeutic use of cAMP analogs in treating various diseases (Prasad & Sinha, 1976).
Implications in Disease Treatment and Drug Discovery
Research into the cAMP signaling pathway, including the use of its analogs like 2'-O-Monobutyryladenosine-3', 5'-cyclic Monophosphate Sodium Salt, has significant implications for disease treatment and drug discovery. Yan et al. (2016) provide insights into how cAMP and its modulation affect disease development, resistance to toxins, cytokine secretion, and pathological phenomena. Their review suggests that targeting the cAMP signaling pathway could lead to new therapeutic approaches and drug discoveries for various diseases (Yan et al., 2016).
Mechanism of Action
Target of Action
Given its structural similarity to cyclic adenosine monophosphate (camp), it may interact with proteins that are part of the camp-dependent pathway, such as protein kinase a (pka) .
Mode of Action
As a camp analogue, it might mimic the action of camp in cells . cAMP is a second messenger that plays a crucial role in various cellular processes, including the regulation of glycogen, sugar, and lipid metabolism.
Biochemical Pathways
Considering its potential role as a camp analogue, it might be involved in the camp-dependent pathway . This pathway plays a key role in multiple cellular processes, including cell proliferation, differentiation, and apoptosis.
Result of Action
As a potential camp analogue, it might influence cellular processes regulated by camp, such as cell proliferation, differentiation, and apoptosis .
properties
InChI |
InChI=1S/C14H18N5O7P.Na/c1-2-3-8(20)25-11-10-7(4-23-27(21,22)26-10)24-14(11)19-6-18-9-12(15)16-5-17-13(9)19;/h5-7,10-11,14H,2-4H2,1H3,(H,21,22)(H2,15,16,17); |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSEXPGXXMNULPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1C2C(COP(=O)(O2)O)OC1N3C=NC4=C(N=CN=C43)N.[Na] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N5NaO7P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585216 |
Source
|
Record name | PUBCHEM_16219622 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16219622 | |
CAS RN |
55443-13-5 |
Source
|
Record name | PUBCHEM_16219622 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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